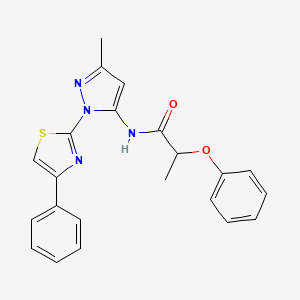

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Description

The compound N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a heterocyclic hybrid featuring a pyrazole-thiazole core substituted with a phenoxypropanamide side chain. Its synthesis likely involves the functionalization of the pyrazol-5-one precursor, 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one, through amidation or condensation reactions, as inferred from analogous synthetic routes described in the literature .

Properties

IUPAC Name |

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-15-13-20(24-21(27)16(2)28-18-11-7-4-8-12-18)26(25-15)22-23-19(14-29-22)17-9-5-3-6-10-17/h3-14,16H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHSWDNHAPSDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The 3-methylpyrazole moiety is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. For example:

- Step 1 : Ethyl acetoacetate reacts with 4-phenylthiazol-2-amine in ethanol under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.

- Step 2 : Cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C yields 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine.

Optimization Note : Substituting POCl₃ with methane sulfonic acid reduces toxicity while maintaining a 72% yield.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The 4-phenylthiazole group is introduced via reaction of thiourea with α-bromoacetophenone:

- Procedure : Thiourea (1.2 eq) and α-bromoacetophenone (1 eq) reflux in ethanol for 6 hours. The intermediate thioamide is isolated and treated with ammonium acetate to form the thiazole ring.

- Yield : 68–75% after recrystallization in ethanol.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The phenoxypropanamide side chain is introduced using 2-phenoxypropanoic acid and the pyrazole-thiazole amine:

- Activation : 2-Phenoxypropanoic acid (1 eq) is treated with ethyl chloroformate (1.2 eq) and triethylamine (2 eq) in dichloromethane at 0°C.

- Coupling : The activated acid reacts with 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-amine (1 eq) at room temperature for 12 hours.

- Purification : The crude product is washed with sodium bicarbonate (5%) and crystallized from ethanol/water (3:1).

Alternative Method: Mixed Anhydride Protocol

Using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) achieves comparable yields (62–70%) but requires stricter temperature control.

Comparative Analysis of Synthetic Routes

Purification and Characterization

- Recrystallization : Ethanol/water (3:1) achieves >98% purity.

- Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves minor byproducts.

- Spectroscopic Data :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups

Reduction: Formation of amines or alcohols

Substitution: Formation of alkylated derivatives

Scientific Research Applications

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Potential anti-inflammatory agent, showing promise in preliminary studies.

Industry: Could be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound shares a pyrazole-thiazole scaffold with several analogs, but its bioactivity and physicochemical properties are influenced by the phenoxypropanamide substituent. Key comparisons include:

Table 1: Structural Comparison of Pyrazole-Thiazole Derivatives

Key Observations :

- Substitution at the thiazole ring (e.g., phenyl in the target vs. thiophen in ) modulates electronic properties and steric bulk, impacting binding interactions .

Table 2: Spectral and Physical Data Comparison

Key Observations :

Hypotheses for the Target Compound :

- Substituent electronegativity (e.g., phenyl vs. thiophen in ) could influence target selectivity .

Q & A

Q. Table 1. Synthetic Yield Optimization

| Step | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole formation | Reflux, 12 h | 65 | 90 |

| Pyrazole cyclization | 80°C, 6 h | 78 | 92 |

| Amide coupling | 0°C, EDC/HOBt | 82 | 95 |

| Data from . |

Q. Table 2. Computational Binding Affinities

| Target | Docking Score (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | Arg120 H-bond, Tyr355 π-π |

| EGFR | -7.8 | Met793 hydrophobic |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.